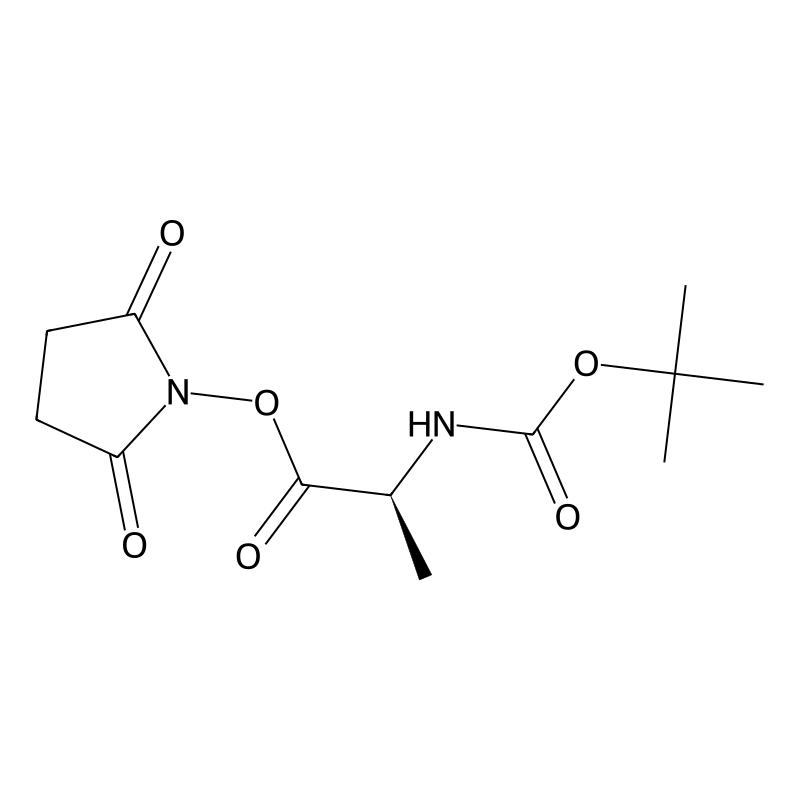

Boc-Ala-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Ala-OSu (CAS: 3392-05-0) is a pre-activated N-hydroxysuccinimide (NHS) ester of Boc-protected L-alanine, widely procured for peptide synthesis and bioconjugation. By integrating the protecting group and the leaving group into a single stable solid, it eliminates the need for in situ coupling reagents like DCC or EDC. Its baseline value lies in its high reactivity toward primary amines combined with excellent stability, allowing it to be used in both anhydrous organic solvents and aqueous-organic mixtures. This makes it a critical precursor for synthesizing peptide APIs, modifying biomolecules, and producing advanced drug delivery systems where mild reaction conditions and simplified purification are mandatory.

Substituting Boc-Ala-OSu with the cheaper free acid (Boc-Ala-OH) requires the addition of coupling agents (e.g., EDC, DCC) and racemization suppressants (e.g., HOBt). This in situ activation introduces significant process liabilities: DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely from the product mixture, while EDC-mediated couplings suffer from rapid hydrolysis and low yields in water-containing media without stoichiometric additives [1]. Furthermore, substituting with other active esters, such as Boc-Ala-ONp (p-nitrophenyl ester), generates p-nitrophenol as a byproduct, which requires basic aqueous washes for removal—a step that can degrade base-sensitive peptide intermediates . Boc-Ala-OSu avoids these issues entirely by generating highly water-soluble, neutral N-hydroxysuccinimide as its only byproduct, streamlining downstream purification.

Superior Coupling Yield in Aqueous-Organic Media

In bioconjugation or modification of polar substrates, reactions often require aqueous-organic solvent mixtures. A comparative study demonstrated that pre-activated Boc-Ala-OSu is highly stable and reactive in a 1:1 DMF-H2O mixture, maintaining high coupling yields without the need for additives. In contrast, attempting in situ activation of Boc-Ala-OH with EDC in the same aqueous-containing media resulted in low yields due to competitive hydrolysis of the O-acylisourea intermediate, unless stoichiometric amounts of HOBt or HONb were added [1].

| Evidence Dimension | Coupling efficiency and stability in aqueous-organic media |

| Target Compound Data | Maintains high stability and coupling yield without additives |

| Comparator Or Baseline | Boc-Ala-OH + EDC (suffers from rapid hydrolysis and low yield) |

| Quantified Difference | Significant yield preservation in 50% aqueous media for the OSu ester vs. severe hydrolysis for the free acid |

| Conditions | DMF-H2O (1:1) solvent mixture, room temperature |

Procurement of the pre-activated OSu ester is essential for aqueous bioconjugation workflows, eliminating the need for complex additive optimization and preventing yield loss from hydrolysis.

Near-Zero Racemization During Peptide Elongation

Maintaining stereochemical integrity is a primary driver for selecting specific coupling strategies. Gas chromatography analysis of critical racemization models (e.g., Pro-Val + Pro) has shown that N-hydroxysuccinimide (OSu) esters exhibit almost no racemization during the coupling stage. In contrast, direct activation of protected peptide acids or the use of alternative active esters like N-hydroxypiperidine or thiophenyl esters resulted in significantly higher epimerization rates (up to 35.2% in worst-case direct activations) [1]. By procuring Boc-Ala-OSu, manufacturers ensure the L-alanine stereocenter remains intact during incorporation.

| Evidence Dimension | Degree of racemization during coupling |

| Target Compound Data | OSu esters show almost no racemization |

| Comparator Or Baseline | Direct free acid activation or thiophenyl/N-hydroxypiperidine esters |

| Quantified Difference | Near 0% racemization for OSu vs. up to 35.2% for poorly optimized direct activations |

| Conditions | Critical racemization test (Pro-Val + Pro model) analyzed by gas chromatography |

Guarantees the chiral purity of the final peptide API, preventing costly downstream purification of diastereomeric impurities.

Simplified Downstream Purification via Water-Soluble Byproducts

When comparing pre-activated esters, the physicochemical properties of the leaving group dictate the downstream purification workflow. The aminolysis of Boc-Ala-OSu releases N-hydroxysuccinimide (NHS), a highly polar molecule that is easily completely removed by simple water or neutral aqueous washes. Conversely, the closely related p-nitrophenyl ester (Boc-Ala-ONp) releases p-nitrophenol, a yellow, somewhat lipophilic byproduct that typically requires repeated basic washes (e.g., sodium carbonate) to extract into the aqueous phase .

| Evidence Dimension | Byproduct removal conditions |

| Target Compound Data | NHS byproduct removed with neutral water wash |

| Comparator Or Baseline | Boc-Ala-ONp (p-nitrophenol byproduct requires basic aqueous wash) |

| Quantified Difference | Elimination of basic washing steps and visual colorimetric contamination |

| Conditions | Post-reaction liquid-liquid extraction |

Reduces processing time and protects base-sensitive substrates or protecting groups from degradation during purification.

Aqueous Bioconjugation and Polymer Modification

Because Boc-Ala-OSu resists hydrolysis in aqueous-organic mixtures, it is the ideal choice for modifying water-soluble polymers (such as polyethylenimine for gene delivery vectors) or hydrophilic proteins where in situ EDC coupling of the free acid would fail [1].

Synthesis of Base-Sensitive Peptide APIs

Leveraging the fact that its NHS byproduct can be removed with neutral water washes, Boc-Ala-OSu is highly preferred over ONp esters when the elongating peptide contains base-labile protecting groups or structural motifs that would be degraded by sodium carbonate extractions .

High-Purity Chiral Drug Intermediates

Based on its near-zero racemization profile during coupling, this compound is strictly specified in the synthesis of pharmaceutical intermediates where the L-alanine stereocenter must be preserved with high enantiomeric excess, avoiding the epimerization risks of direct free acid activation [2].

References

- [1] Thomas, M., et al. 'Enhancing polyethylenimine's delivery of plasmid DNA into mammalian cells.' Proceedings of the National Academy of Sciences, 2005.

- [3] Weygand, F., et al. 'Racemization in the Coupling Reaction, Pro-Val+Pro, with the Activated Ester Methods.' Agricultural and Biological Chemistry.

XLogP3

Other CAS

Explore Compound Types